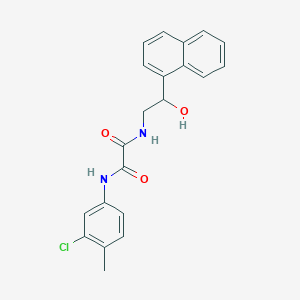

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

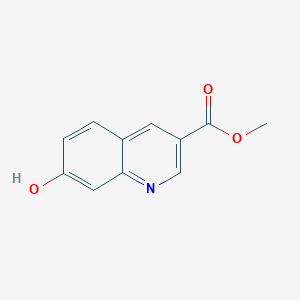

The compound “1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . The molecule also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The urea group (-NH-CO-NH-) is a functional group that consists of a carbonyl group flanked by two amine groups .

Molecular Structure Analysis

The molecular structure of “1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea” would likely be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within a crystal and can be used to determine the three-dimensional structure of the molecule .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, particularly imidazo[1,2-a]pyridines, which exhibit a broad spectrum of biological activities. These activities include antibacterial , antifungal , antiviral , and anti-inflammatory effects . Such compounds are also being explored for the treatment of cancer and cardiovascular diseases , as well as Alzheimer’s disease .

Development of Hypnotic Medications

Derivatives of this compound, such as imidazo[1,2-a]pyridin-3-yl-acetic acids, are widely used in medicine. An example is zolpidem, which is employed to treat short-term insomnia and some brain function disorders. The hypnotic effect of zolpidem is based on the blocking of γ-aminobutyric acid receptors, with fewer side effects compared to classical benzodiazepine tranquilizers .

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, designed and synthesized from this compound, have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives have exhibited inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as potent anti-tubercular agents .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies to measure the toxicological effects on cell lines such as A549. The MTT assay is a common method employed to assess the cytotoxicity effect of novel chalcones derived from this compound against various cell lines .

Multicomponent Condensation Reactions

A significant application of this compound is in multicomponent condensation reactions. It serves as a precursor in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids through a simple and effective method involving the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method is advantageous due to its ability to produce a wide range of products while avoiding complex multistage syntheses .

Molecular Docking Studies

In molecular docking studies, derivatives of this compound have been investigated for their interactions with biological targets. These studies help in understanding the molecular mechanisms of action and the suitability of these derivatives for further development as therapeutic agents .

Orientations Futures

Propriétés

IUPAC Name |

1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(20-14-7-2-1-3-8-14)19-12-13-6-4-10-18-16(13)15-9-5-11-22-15/h1-11H,12H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBMCDGGYGPHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2870820.png)

![6-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2870824.png)

![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2870825.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2870828.png)

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)